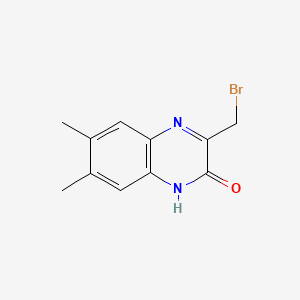

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

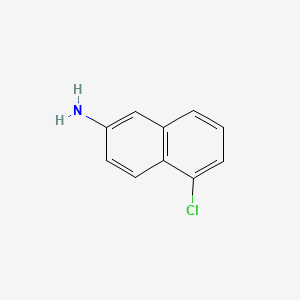

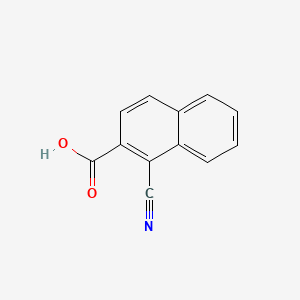

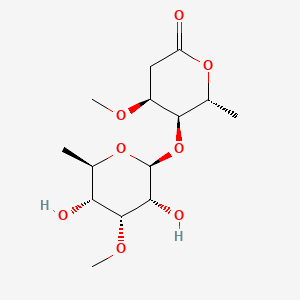

“3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring . The “3-(Bromomethyl)” and “6,7-dimethyl” parts indicate substitutions on the quinoxaline ring. The “OL” at the end suggests the presence of a hydroxyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic quinoxaline ring system, with the bromomethyl, dimethyl, and hydroxyl substituents attached at the specified positions . The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties.Chemical Reactions Analysis

As a quinoxaline derivative, this compound could potentially participate in a variety of chemical reactions. The bromomethyl group could be involved in nucleophilic substitution reactions . The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could enhance its solubility in polar solvents . The bromine atom in the bromomethyl group is significantly heavier than other common elements in organic compounds, which could affect properties such as density and boiling point .Applications De Recherche Scientifique

Brominated Compound Applications in Organic Chemistry and Environmental Science

Mechanism of β-O-4 Bond Cleavage in Lignin Derivatives : Research by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing significant insights into the chemical processes involved in lignin breakdown. Such studies could be relevant for understanding the reactivity and potential applications of brominated compounds like 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol in lignin valorization or modification processes (Yokoyama, 2015).

Antioxidant Activity and Redox Mediation : Munteanu and Apetrei (2021) reviewed the antioxidant activity detection methods, emphasizing the role of certain compounds in mediating redox reactions. Brominated compounds often exhibit unique redox properties that could be exploited in developing novel antioxidants or redox mediators (Munteanu & Apetrei, 2021).

Brominated Flame Retardants : Zuiderveen, Slootweg, and de Boer (2020) discussed the occurrence and implications of novel brominated flame retardants (NBFRs) in various environments. Given the structural relevance, this compound could have potential applications or considerations in the context of flame retardancy or environmental persistence of brominated organic compounds (Zuiderveen et al., 2020).

Environmental Remediation and Pollutant Degradation : Husain and Husain (2007) reviewed the applications of redox mediators in treating organic pollutants with oxidoreductive enzymes. Brominated compounds, due to their potential reactivity, could play a role in the enzymatic remediation processes of persistent organic pollutants (Husain & Husain, 2007).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, many quinoxaline derivatives have biological activity and are used in medicinal chemistry . The specific effects of the bromomethyl, dimethyl, and hydroxyl substituents would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, handling “3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties . For example, brominated compounds can often be hazardous and require careful handling .

Orientations Futures

The study of quinoxaline derivatives is a vibrant field with potential for new discoveries . Future research could explore the synthesis, properties, and potential applications of “3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” in more detail. This could include experimental studies to determine its physical and chemical properties, biological activity, and potential uses .

Propriétés

IUPAC Name |

3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCFHYUITRDGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)